N,N'-[(4-chlorophenyl)methanediyl]difuran-2-carboxamide
Description
Properties
Molecular Formula |
C17H13ClN2O4 |
|---|---|
Molecular Weight |
344.7 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)-(furan-2-carbonylamino)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H13ClN2O4/c18-12-7-5-11(6-8-12)15(19-16(21)13-3-1-9-23-13)20-17(22)14-4-2-10-24-14/h1-10,15H,(H,19,21)(H,20,22) |
InChI Key |
JGHOEPGSPFHQNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(C2=CC=C(C=C2)Cl)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N,N’-[(4-chlorophenyl)methanediyl]difuran-2-carboxamide typically involves multiple steps. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to obtain intermediates . These intermediates are then converted into the final product through amidation reactions. Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
N,N’-[(4-chlorophenyl)methanediyl]difuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts
Scientific Research Applications
N,N’-[(4-chlorophenyl)methanediyl]difuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N’-[(4-chlorophenyl)methanediyl]difuran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to various biological outcomes .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares N,N'-[(4-chlorophenyl)methanediyl]difuran-2-carboxamide with structurally related compounds from the evidence:
Key Observations:
Heterocyclic Core : The target compound uses furan rings, whereas analogs may employ benzofuran () or thiophene (), altering electronic properties and binding affinities.
Substituent Effects :
- Electron-withdrawing groups (e.g., 4-chlorophenyl in and ) enhance stability and lipophilicity.
- Electron-donating groups (e.g., 4-methoxyphenyl in ) may improve solubility and metabolic resistance .
Biological Activity: Compounds with diethylamino () or fluorobenzyl groups () show promise in targeted therapeutic applications, such as antiviral or CNS modulation.
Biological Activity
N,N'-[(4-chlorophenyl)methanediyl]difuran-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its biological properties, including antimicrobial and anticancer activities, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound can be structurally represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 304.72 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Recent studies have demonstrated that derivatives of difuran-2-carboxamide exhibit significant antimicrobial properties. In particular, the compound showed promising activity against various bacterial strains, which is crucial in the context of rising antibiotic resistance.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 12 | 270 |
| Escherichia coli | 12 | 300 |
| Bacillus cereus | 10.5 | 280 |
| Salmonella typhi | 13 | 265 |
The compound exhibited varying degrees of inhibition against both Gram-positive and Gram-negative bacteria. The presence of the aromatic moiety in its structure enhances its lipophilicity, contributing to its antimicrobial efficacy .
Anticancer Activity
In vitro studies have also highlighted the anticancer potential of this compound. The compound was tested against several cancer cell lines, including HepG2 (liver cancer), Huh-7 (hepatocellular carcinoma), and MCF-7 (breast cancer).
Table 2: Anticancer Activity Against Selected Cell Lines
| Cell Line | % Cell Viability at 48h | IC50 (µM) |
|---|---|---|
| HepG2 | 33.29 | 15 |
| Huh-7 | 45.09 | 18 |
| MCF-7 | 41.81 | 20 |
The results indicate that this compound significantly reduces cell viability in these cancer cell lines, with a notable structure–activity relationship observed where electron-donor substituents enhance anticancer activity .
The mechanism underlying the biological activity of this compound appears to involve multiple pathways:
- Inhibition of Cell Proliferation : The compound interferes with the cell cycle, leading to apoptosis in cancer cells.
- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and function, particularly effective against strains with thinner peptidoglycan layers, such as Gram-negative bacteria .
Case Studies and Research Findings
Several studies have focused on synthesizing derivatives of difuran-2-carboxamide to enhance biological activity:
- A study reported that modifications on the phenyl ring significantly affected both antimicrobial and anticancer activities, suggesting that specific substituents could optimize therapeutic efficacy .
- Another investigation highlighted the use of molecular docking simulations to predict interactions between the compound and target proteins involved in cancer progression and bacterial resistance mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
